3-Aminopentan-2-ol

Vue d'ensemble

Description

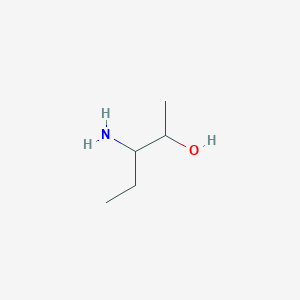

3-Aminopentan-2-ol is a versatile chemical compound with various applications in scientific research. It is a colorless liquid and is utilized in diverse fields such as pharmaceuticals, organic synthesis, and material science.

Synthesis Analysis

3-Aminopentan-2-ol is used as a building block for the synthesis of more complex molecules with specific functionalities. It is of interest for producing soluble imides and imines without introducing a chiral center .Molecular Structure Analysis

The molecular weight of 3-Aminopentan-2-ol is 103.16 . The InChI code is 1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3 .Physical And Chemical Properties Analysis

3-Aminopentan-2-ol has a molecular weight of 103.16 . It is a liquid in its physical form . The density of 3-Aminopentan-2-ol is 0.912g/cm3 and it has a boiling point of 186.8ºC at 760 mmHg .Applications De Recherche Scientifique

Biocatalytic Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are vital biochemicals and pharmaceutical intermediates. A study by Smith et al. (2010) showcased a biocatalytic method for synthesizing chiral aminodiols, using a specific example of (2S,3S)-2-aminopentane-1,3-diol. This approach involved engineered Escherichia coli transketolase and ω-transaminase from Chromobacterium violaceum, highlighting an environmentally friendly alternative to chemical routes (Smith et al., 2010).

Aroma Compounds in Food

Widder et al. (2000) discovered 3-Mercapto-2-methylpentan-1-ol in raw onions, identifying it as a new potent aroma compound. They suggested its formation pathway and noted its significant impact on flavor at different concentrations, contributing to our understanding of flavor compounds in foods (Widder et al., 2000).

Pentanol Isomer Biofuel Potential

Cann and Liao (2009) explored the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, via metabolic engineering in microorganisms. These isomers have potential applications as biofuels, demonstrating an innovative approach to sustainable energy sources (Cann & Liao, 2009).

Synthesis of Aminomethyloxy Derivatives

Dzhafarov et al. (2010) conducted research on synthesizing 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane. They investigated these compounds as potential antimicrobial additives to lubricating oils, highlighting their potential applications in industrial settings (Dzhafarov et al., 2010).

Extraction and Separation of Iron(III)

Gawali and Shinde (1974) utilized 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid, indicating its usefulness in analytical chemistry and metal extraction processes (Gawali & Shinde, 1974).

Chemo- and Regioselective Acylation

Yoshida et al. (2012) achieved highly selective acylation of 2-aminopentane-1,5-diol derivatives via organocatalysis. This study is significant for organic synthesis, providing insights into selective reactions in complex organic molecules (Yoshida et al., 2012).

Synthesis of Isotopologues for Treatment of Multiple Sclerosis

Malmquist and Ström (2012) developed methods for preparing isotopologues of a CX3CR1 antagonist, potentially used for treating multiple sclerosis. This research illustrates the application of chemical synthesis in developing therapeutic agents (Malmquist & Ström, 2012).

Quantitation of Onion Aroma Compound

Granvogl et al. (2004) developed a method for quantifying 3-mercapto-2-methylpentan-1-ol in onions. This research aids in understanding the chemical basis of flavors in various Allium species (Granvogl et al., 2004).

Propriétés

IUPAC Name |

3-aminopentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFGLDUWYUYHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964673 | |

| Record name | 3-Aminopentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopentan-2-ol | |

CAS RN |

50411-28-4 | |

| Record name | 3-Amino-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50411-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC17698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminopentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)